molecular formula C16H12N2 B1590248 1,3-Diaminopyrene CAS No. 92821-64-2

1,3-Diaminopyrene

Cat. No.: B1590248
CAS No.: 92821-64-2
M. Wt: 232.28 g/mol
InChI Key: WOFKFNZIJZWWPZ-UHFFFAOYSA-N
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Description

1,3-Diaminopyrene is an organic compound with the molecular formula C16H12N2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains two amino groups attached to the 1 and 3 positions of the pyrene ring.

Mechanism of Action

Target of Action

It is known that 1,3-diaminopyrene is a biochemical used in proteomics research Proteomics is the large-scale study of proteins, particularly their structures and functions

Mode of Action

It has been used in the development of a high-performance liquid chromatographic (hplc) method with chemiluminescence (cl) detection . This suggests that this compound may interact with its targets in a way that produces chemiluminescence, a type of luminescence caused by a chemical reaction resulting in the emission of light.

Biochemical Pathways

Given its use in proteomics research , it can be inferred that this compound may be involved in pathways related to protein synthesis, modification, or degradation

Pharmacokinetics

It is known that this compound is soluble in water and many polar organic solvents , which suggests that it may have good bioavailability

Result of Action

It has been used in the development of a high-performance liquid chromatographic (hplc) method with chemiluminescence (cl) detection . This suggests that this compound may cause changes in the chemical properties of its targets that can be detected using this method.

Action Environment

It is known that this compound is a stable compound , suggesting that it may be resistant to degradation in various environmental conditions

Biochemical Analysis

Biochemical Properties

It is known that 1,3-DAP is used in proteomics research , suggesting that it may interact with proteins and other biomolecules

Cellular Effects

Given its use in proteomics research , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that 1,3-DAP is used in proteomics research , suggesting that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that 1,3-DAP is an intermediate in the synthesis of 1,8-Dinitropyrene

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diaminopyrene can be synthesized through several methods. One common approach involves the reduction of 1,3-dinitropyrene. The reduction process typically uses reagents such as sodium hydrosulfide in a refluxing solution to convert the nitro groups to amino groups . Another method involves the catalytic hydrogenation of 1,3-dinitropyrene using a palladium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes similar to those used in laboratory synthesis. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of high-performance liquid chromatography (HPLC) with chemiluminescence detection is also employed to ensure the purity and quality of the produced compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Diaminopyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Diaminopyrene
  • 1,8-Diaminopyrene
  • 1-Aminopyrene

Comparison

1,3-Diaminopyrene is unique among its analogs due to the specific positions of the amino groups on the pyrene ringFor example, this compound has been shown to have distinct mutagenic properties compared to its isomers .

Properties

IUPAC Name

pyrene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFKFNZIJZWWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90532860
Record name Pyrene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92821-64-2
Record name Pyrene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diaminopyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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